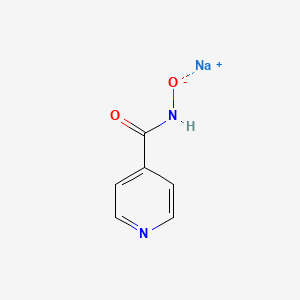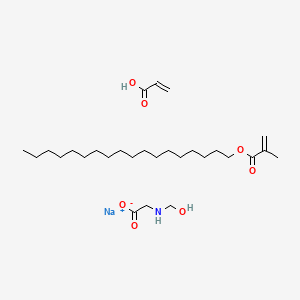![molecular formula C19H26O2Si B12779620 2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol CAS No. 188578-45-2](/img/structure/B12779620.png)
2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a tert-butyl group, a dimethyl(phenyl)silyl group, and a methoxy group attached to a phenol ring. It is used in various chemical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol typically involves the following steps:
Starting Material: The synthesis begins with a phenol derivative.
Protection of Hydroxyl Group: The hydroxyl group of the phenol is protected using a silylating agent such as tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
Introduction of tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using isobutylene and a strong acid catalyst.
Methoxylation: The methoxy group is introduced through a methylation reaction using a methylating agent such as dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The silyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Substitution reactions often use reagents like tetrabutylammonium fluoride to remove the silyl group.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted phenols.
Aplicaciones Científicas De Investigación
2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can donate hydrogen atoms, thereby neutralizing free radicals and exhibiting antioxidant activity . The silyl group provides steric hindrance, enhancing the stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-tert-butyl-4-methylphenol: Similar in structure but lacks the silyl group.
2,6-di-tert-butyl-4-methylphenol: Contains two tert-butyl groups and a methyl group, used as an antioxidant.
tert-butyldiphenylsilyl: Used as a protecting group for alcohols, similar silyl group but different overall structure.
Uniqueness
2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol is unique due to the presence of both a silyl group and a tert-butyl group, which confer enhanced stability and specific reactivity compared to other similar compounds.
Propiedades
Número CAS |
188578-45-2 |
|---|---|
Fórmula molecular |
C19H26O2Si |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol |
InChI |
InChI=1S/C19H26O2Si/c1-19(2,3)17-13-15(11-12-18(17)20)21-14-22(4,5)16-9-7-6-8-10-16/h6-13,20H,14H2,1-5H3 |
Clave InChI |
HXIGAGXVWIFWDN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)OC[Si](C)(C)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


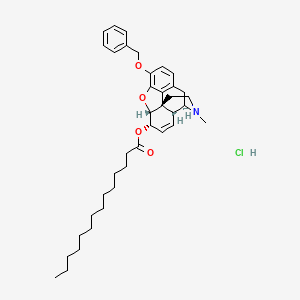
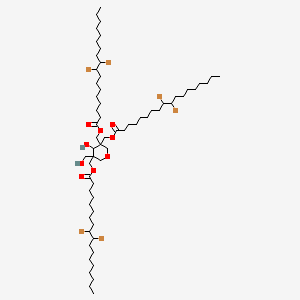
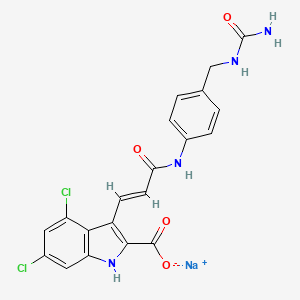
![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)
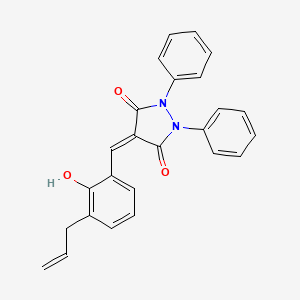
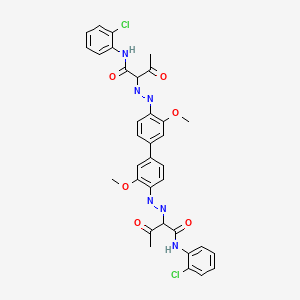
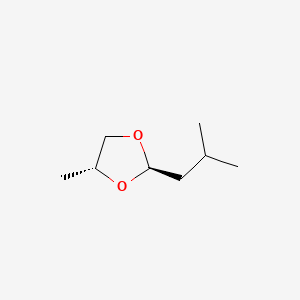
![[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride](/img/structure/B12779573.png)

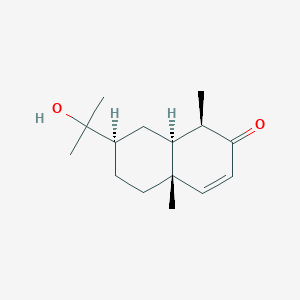
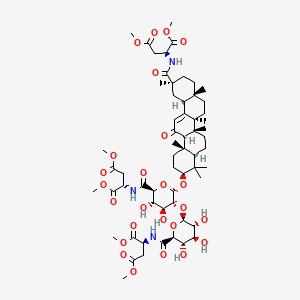
![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)
